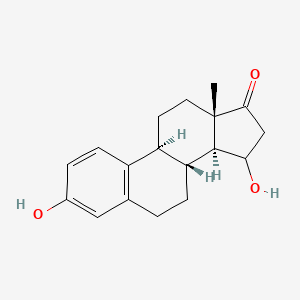
15-Hydroxyestrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Hydroxyestrone, also known as this compound, is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Risk Assessment
15-Hydroxyestrone is implicated in the metabolism of estrogens, which are known to influence the development of hormone-dependent cancers, particularly breast and endometrial cancers. Several studies have investigated the relationship between estrogen metabolites, including this compound, and cancer risk:
- Breast Cancer : Research indicates that the ratio of different estrogen metabolites can be associated with breast cancer risk. Specifically, studies have shown that higher levels of 2-hydroxyestrone relative to 16α-hydroxyestrone may be protective against breast cancer, while elevated levels of this compound could indicate increased risk due to its association with the more harmful metabolic pathways .
- Endometrial Cancer : A nested case-control study found that higher levels of both 2-hydroxyestrone and 16α-hydroxyestrone were associated with increased risk for endometrial cancer. The study suggested that the balance between these metabolites might play a crucial role in cancer etiology .
Hormonal Therapies
The understanding of estrogen metabolism, including the role of this compound, has implications for hormonal therapies:
- Hormone Replacement Therapy (HRT) : The metabolite's levels can influence treatment decisions in postmenopausal women undergoing HRT. Monitoring estrogen metabolites may help tailor therapies to minimize cancer risks while providing symptomatic relief from menopause .
- Therapeutic Targeting : Some studies suggest that targeting specific pathways involving this compound could lead to novel therapeutic strategies for hormone-sensitive cancers. For instance, manipulating estrogen metabolism could enhance the efficacy of existing treatments or reduce side effects associated with hormone therapies .
Diagnostic Biomarker Potential
Given its association with various health conditions, including cancers and metabolic disorders, this compound is being explored as a potential biomarker:
- Monitoring Disease Progression : Elevated levels of this metabolite may serve as indicators for monitoring disease progression in patients with hormone-dependent cancers. Its measurement could provide insights into tumor dynamics and treatment responses .
- Epidemiological Studies : Large-scale epidemiological studies utilize measurements of this compound to understand its correlation with lifestyle factors and other risk variables associated with cancer development .
Data Table: Summary of Research Findings on this compound
Case Study 1: Breast Cancer Cohort Study
In a cohort study involving postmenopausal women, researchers assessed the relationship between serum levels of various estrogen metabolites, including this compound, and breast cancer incidence. They found that women with higher serum concentrations had a significantly increased risk compared to those with lower levels, highlighting the importance of monitoring these metabolites in clinical settings.
Case Study 2: Hormone Replacement Therapy Analysis
A study analyzing women undergoing HRT found that those with higher baseline levels of this compound experienced more adverse effects related to treatment. This led to recommendations for monitoring estrogen metabolite profiles before initiating therapy.
特性
分子式 |
C18H22O3 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S)-3,15-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15?,17-,18-/m1/s1 |
InChIキー |
FDFNTZDUOBCJMD-FHNYZFISSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C(CC2=O)O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1C(CC2=O)O)CCC4=C3C=CC(=C4)O |
同義語 |
15-hydroxyestrone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















